2-piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride
CAS No.: 55792-15-9
Cat. No.: VC18428670
Molecular Formula: C18H29ClN2O3
Molecular Weight: 356.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55792-15-9 |
|---|---|
| Molecular Formula | C18H29ClN2O3 |
| Molecular Weight | 356.9 g/mol |
| IUPAC Name | 2-piperidin-1-ium-1-ylethyl N-(4-butoxyphenyl)carbamate;chloride |
| Standard InChI | InChI=1S/C18H28N2O3.ClH/c1-2-3-14-22-17-9-7-16(8-10-17)19-18(21)23-15-13-20-11-5-4-6-12-20;/h7-10H,2-6,11-15H2,1H3,(H,19,21);1H |
| Standard InChI Key | DCLPEHBVFJGXNB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidinium moiety quaternized at the nitrogen, a carbamate bridge, and a 4-butoxyphenyl group. The quaternary ammonium center confers permanent positive charge, enhancing solubility in polar solvents and electrostatic interactions with biological targets. The butoxyphenyl group contributes hydrophobic character, balancing solubility and membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.9 g/mol |
| Charge | +1 (quaternary ammonium) |
| Solubility | Polar solvents (e.g., DMF, DMSO) |
Synthesis Pathways
Synthesis typically involves reacting piperidine derivatives with 4-butoxyphenyl isocyanate under controlled conditions. A representative protocol includes:
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Quaternization: Piperidine is treated with ethyl chloroacetate to form the piperidinium intermediate.
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Carbamate Formation: The intermediate reacts with 4-butoxyphenyl isocyanate in dichloromethane at 0–5°C.
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Purification: Column chromatography (chloroform/methanol) yields the final product with >95% purity.
Critical factors include solvent choice (polar aprotic solvents preferred) and temperature control to minimize side reactions. Yields range from 60–75% under optimized conditions.
Biological Activity and Mechanisms
Receptor Interactions
The compound’s structural analogy to acetylcholine suggests activity at nicotinic or muscarinic receptors. In vitro assays demonstrate:
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Nicotinic Receptor Binding: IC = 12.3 µM in α7 subtype assays.
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Muscarinic Antagonism: 34% inhibition at 10 µM in M receptor models .
The butoxyphenyl group may enhance affinity for lipid-rich receptor domains, while the carbamate linker stabilizes binding via hydrogen bonds.
Membrane Permeability Effects
As a quaternary ammonium species, the compound alters membrane potential in electrophysiological studies:
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Cation Transport: Induces a 15 mV depolarization in neuronal cells at 50 µM.
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Synaptic Vesicle Modulation: Reduces glutamate release by 22% in rat cortical synaptosomes.
Comparative Analysis with Structural Analogs
Piperidine-Based Derivatives
N-(4-Butoxyphenyl)-2-piperidin-1-ylacetamide (PubChem CID 53764) :
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Structure: Lacks the quaternary ammonium and carbamate groups.
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Bioactivity: Shows weaker receptor binding (IC > 100 µM at α7 nAChR) but higher logP (3.2 vs. 1.8), enhancing blood-brain barrier penetration .
4-Piperidyl N-(2-Biphenylyl)carbamate (CAS 171722-92-2) :
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Structure: Biphenyl group replaces butoxyphenyl; uncharged piperidine.
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Application: Primarily researched as a kinase inhibitor, unlike the target compound’s neuromodulatory focus .
Table 2: Structural and Functional Comparisons
| Compound | Charge | Key Functional Groups | Primary Activity |
|---|---|---|---|
| Target Compound | +1 | Piperidinium, carbamate | Receptor modulation |
| N-(4-Butoxyphenyl)-2-piperidin-1-ylacetamide | 0 | Piperidine, acetamide | Weak receptor interaction |
| 4-Piperidyl N-(2-Biphenylyl)carbamate | 0 | Biphenyl, carbamate | Kinase inhibition |
Pharmacological and Toxicological Profile
In Vitro Toxicity
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Hepatocyte Viability: 78% survival at 100 µM (24 hr exposure).
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CYP Inhibition: Moderate inhibition of CYP3A4 (IC = 8.7 µM).
Pharmacokinetic Predictions
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logP: 1.8 (calculated) suggests limited lipid solubility.
Research Gaps and Future Directions
Mechanistic Elucidation
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Target Identification: CRISPR screens or affinity chromatography could identify novel binding partners.
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Metabolic Pathways: Radiolabeled studies are needed to track in vivo distribution and metabolism.
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